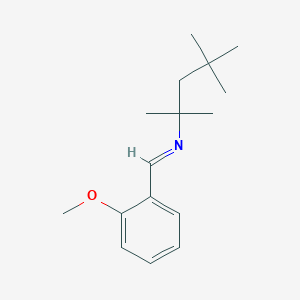
4-fluoro-N'-(4-methoxybenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-(4-methoxybenzoyl)benzohydrazide is a chemical compound with the linear formula C22H19FN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide was synthesized in two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .Molecular Structure Analysis
The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH) were studied. The experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV) and nuclear magnetic resonance (NMR) spectral techniques .Scientific Research Applications
Nonlinear Optical Properties
Schiff base materials like FPMBH exhibit intriguing nonlinear optical (NLO) properties. Researchers have investigated FPMBH’s structural and nonlinear optical characteristics using various techniques, including Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy. Theoretical analyses based on density functional theory (DFT) have also been performed . These properties make FPMBH promising for applications in optoelectronic devices, solar energy collectors, and clean energy technologies.
Crystal Engineering and Hydrogen Bonding
Benzohydrazide derivatives, including FPMBH, play a crucial role in crystal engineering. The crystal structure of FPMBH monohydrate involves hydrogen bonding interactions, such as O–H⋯O, N–H⋯O, and O–H⋯N bonds. These interactions stabilize the material and influence its properties . Understanding crystal structures aids in designing functional materials for various applications.
Antimicrobial and Antitubercular Activities
Benzohydrazide derivatives have demonstrated antimicrobial and antitubercular activities. FPMBH, with its unique structural features, may serve as a potential inhibitor against prostate cancer and other diseases. Researchers continue to explore its bioactivity and therapeutic potential .
Third-Order Nonlinear Optical Studies
FPMBH has been subjected to z-scan experiments to evaluate its third-order NLO behavior. These studies provide insights into its response to intense laser light and its potential use in nonlinear optical devices .
Charge Transfer and Reactivity Features
The highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis of FPMBH sheds light on charge transfer processes within the molecule. Additionally, molecular electrostatic potential (MEP) analysis reveals its reactivity features. These investigations contribute to understanding its chemical behavior and reactivity .
Potential Applications in Gas Adsorption and Storage
While specific studies on gas adsorption and storage involving FPMBH are limited, its structural features suggest potential applications in this field. Schiff bases have been explored for gas adsorption, and FPMBH’s unique properties may contribute to efficient gas storage materials .
Safety and Hazards
Mechanism of Action
Target of Action
Benzohydrazide derivatives, to which this compound belongs, are known to have potential inhibitory effects on prostate cancer and also exhibit antimicrobial and antitubercular activities.
Mode of Action
It is known that benzohydrazide derivatives interact with their targets through the formation of hydrogen bonds . The O–H⋯O, N–H⋯O and O–H⋯N hydrogen bonds are involved in the two-dimensional network of molecules .
Biochemical Pathways
Benzohydrazide derivatives are known to affect various biochemical pathways related to prostate cancer, microbial infections, and tuberculosis .
Result of Action
Benzohydrazide derivatives are known to have potential inhibitory effects on prostate cancer , antimicrobial , and antitubercular activities.
properties
IUPAC Name |
N'-(4-fluorobenzoyl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-13-8-4-11(5-9-13)15(20)18-17-14(19)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLLCLAHPGAEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N'-(4-methoxybenzoyl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)



![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
